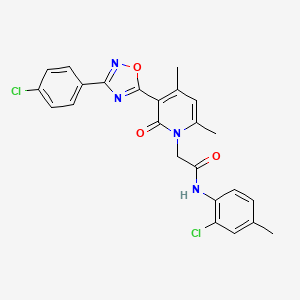
N-(2-chloro-4-methylphenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-chloro-4-methylphenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide" is a novel molecule that appears to be related to a class of compounds with potential anticancer properties. These compounds are characterized by the presence of a 1,3,4-oxadiazole moiety, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. This structural feature is known to confer a variety of biological activities, including anticancer effects .
Synthesis Analysis
The synthesis of related compounds typically involves a linear synthesis approach, where different aryl-substituted acetamide derivatives are prepared. For instance, the synthesis of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol derivatives involves the use of LCMS, IR, 1H and 13C spectroscopies, and elemental analysis for characterization . Another related synthesis pathway includes the esterification of 4-chlorophenoxyacetic acid followed by a series of reactions leading to the formation of 1,3,4-oxadiazole-2-thiol derivatives .
Molecular Structure Analysis
The molecular structure of compounds in this class is often confirmed using various spectroscopic techniques. For example, IR, 1H-NMR, and MS spectral data are used to confirm the structure of imidazoline-5-one compounds . Similarly, the molecular conformation and photochemical properties of related compounds have been studied, providing insights into their geometrical parameters and stability .
Chemical Reactions Analysis
Chemical reactions involving the 1,3,4-oxadiazole moiety include photocyclization and cleavage of N-O bonds. Photocyclization reactions, such as the Yang photocyclization, are influenced by the molecular conformation of the compounds . The photochemical cleavage of N-O bonds in 1,2,4-oxadiazolines has been observed under mild conditions, leading to the formation of acetamidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of the 1,3,4-oxadiazole ring contributes to their potential biological activities, such as anticancer, antibacterial, and anti-enzymatic properties . The cytotoxicity of these compounds has been evaluated in vitro on various human leukemic cell lines, with some compounds showing high cytotoxicity on PANC-1 and HepG2 cell lines . Additionally, the antibacterial potential of these compounds has been demonstrated against both gram-negative and gram-positive bacteria .
科学的研究の応用
Synthesis and Biological Assessment
- Synthesis and Biological Properties : A novel synthesis approach for 1,2,4-oxadiazoles, including compounds similar to N-(2-chloro-4-methylphenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide, was developed to explore their biological properties. The synthesis starts from commercially available 2-chloropyridine carboxylic acids and involves the formation of 1,2,4-oxadiazole cycles, leading to a variety of analogs with diverse biological activities (Karpina et al., 2019).
Chemical Structure Analysis
- Structural Analysis : X-ray crystallography and spectroscopic techniques have been employed to determine the structures of similar compounds. For instance, the structure of N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide was analyzed using X-ray diffraction, providing detailed insight into its molecular arrangement (Ding et al., 2006).
Antimicrobial Activity
- Antimicrobial Potential : Studies on similar 1,3,4-oxadiazole derivatives have shown moderate to strong antimicrobial activity. For example, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores exhibited promising antibacterial potentials against various bacterial strains, indicating the potential of related compounds in antimicrobial applications (Iqbal et al., 2017).
Anticancer Properties
- Potential Anticancer Agents : Related compounds have been synthesized and screened for their cytotoxic effects on various cancer cell lines. For instance, novel 2-chloro N-aryl substituted acetamide derivatives of 1,3,4-oxadiazoles demonstrated significant cytotoxicity, suggesting the potential of similar compounds in cancer treatment (Vinayak et al., 2014).
Anti-inflammatory Activity
- Anti-inflammatory Applications : Similar compounds, such as N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, have been synthesized and tested for anti-inflammatory activity, showing significant results and highlighting the potential of related compounds in this area (Sunder et al., 2013).
Safety and Hazards
特性
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4O3/c1-13-4-9-19(18(26)10-13)27-20(31)12-30-15(3)11-14(2)21(24(30)32)23-28-22(29-33-23)16-5-7-17(25)8-6-16/h4-11H,12H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMQYMVCSCGRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-acetyl-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B3009725.png)
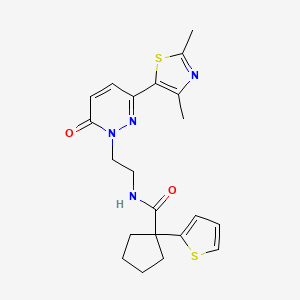

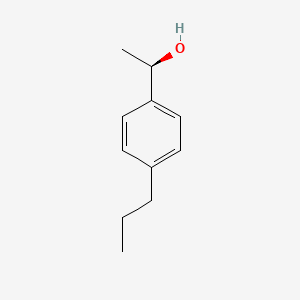


![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)
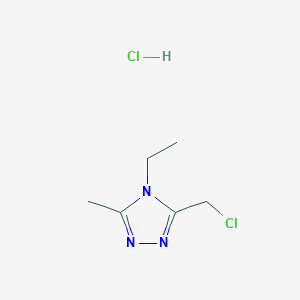
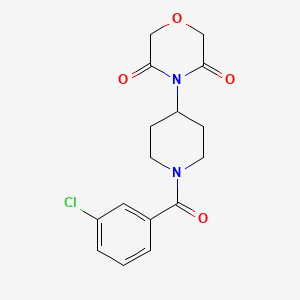
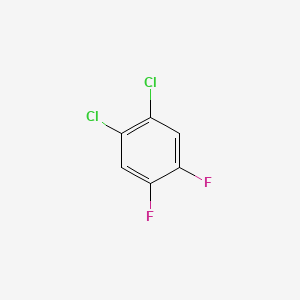
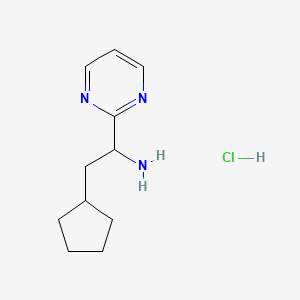

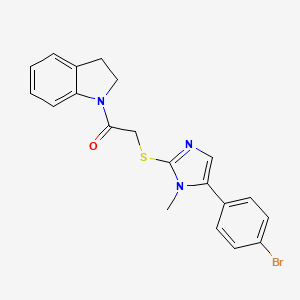
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009745.png)